![molecular formula C25H27N3O3 B566214 1,1-Dimethylethyl [3-({[4-(aminomethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate CAS No. 1003316-12-8](/img/structure/B566214.png)
1,1-Dimethylethyl [3-({[4-(aminomethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate
Overview
Description
1,1-Dimethylethyl [3-({[4-(aminomethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate, also known as this compound, is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Immunomodulatory Applications
One of the notable applications of compounds related to 1,1-Dimethylethyl [3-({[4-(aminomethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate is in the field of immunosuppression. For instance, Axton et al. (1992) synthesized phenylheteroarylbutenamides and phenylbutenamides that demonstrate immunosuppressive activity towards proliferating concanavalin A-stimulated T-lymphocytes, showing the potential of such compounds in modulating immune responses (Axton et al., 1992).
Antitumor Activity
Compounds structurally related to the given chemical have been studied for their antitumor properties. Potkin et al. (2014) discussed the synthesis of isoxazolyl- and isothiazolylcarbamides, which have shown high antitumor activity and the capability to enhance the effect of cytostatic drugs used in medical practice (Potkin et al., 2014).
Intermediate in Drug Synthesis
Such compounds are also important as intermediates in the synthesis of biologically active compounds. Zhao et al. (2017) established a rapid synthetic method for an intermediate crucial for the synthesis of osimertinib (AZD9291), a drug with significant biological activity (Zhao et al., 2017).
Antimitotic Agents
Research by Temple and Rener (1992) on chiral isomers of certain carbamates, including similar compounds, has shown that both S- and R-isomers are active in several biological systems, indicating their potential as antimitotic agents (Temple & Rener, 1992).
Ligands at A2-Adenosine Receptors
The work of Jacobson et al. (1987) on amide derivatives of a carboxylic acid congener of 1,3-dialkylxanthine, which shares structural similarities with the specified compound, revealed their potency as antagonists at A2-adenosine receptors (Jacobson et al., 1987).
Properties
IUPAC Name |
tert-butyl N-[2-[[4-(aminomethyl)benzoyl]amino]-4-phenylphenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-25(2,3)31-24(30)28-21-14-13-20(18-7-5-4-6-8-18)15-22(21)27-23(29)19-11-9-17(16-26)10-12-19/h4-15H,16,26H2,1-3H3,(H,27,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVWOYXFMKVDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B566131.png)
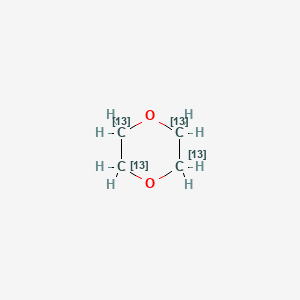
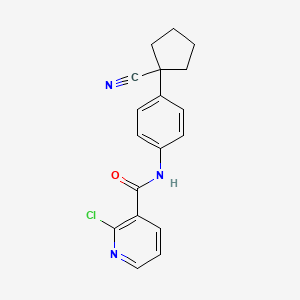
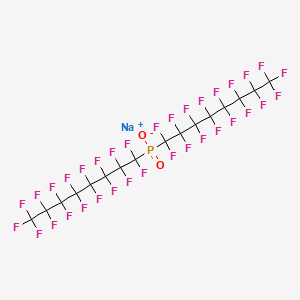


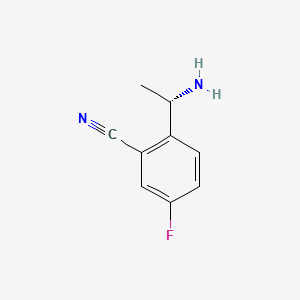
![Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B566140.png)
![N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester](/img/structure/B566142.png)
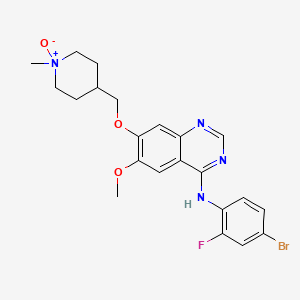
![Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate](/img/structure/B566144.png)
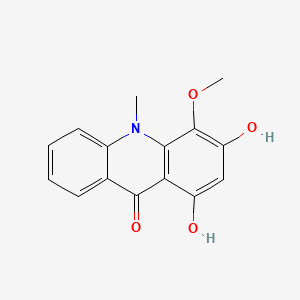
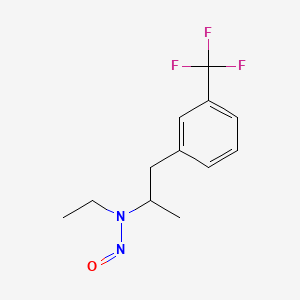
![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate](/img/no-structure.png)
